D-核糖-3-d

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

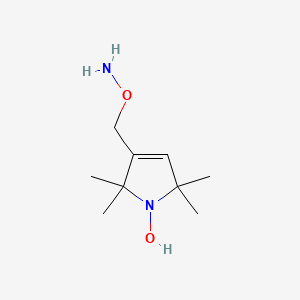

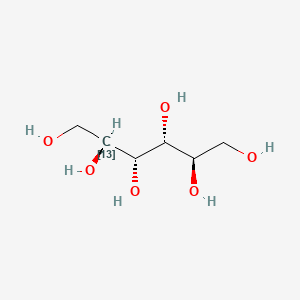

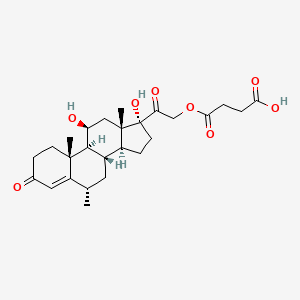

(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, also known as (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.136. The purity is usually 95%.

BenchChem offers high-quality (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

糖基化和氧化应激减少

D-核糖-3-d 已在研究中被用于检查其对糖基化和氧化应激的影响,这些是导致糖尿病及其继发并发症的主要贡献因素 . 在一项研究中,D-核糖诱导的糖基化被黑种草种子水提取物减弱 .

抗糖尿病能力

This compound 的抗糖尿病能力已通过抑制 α-淀粉酶和 α-葡萄糖苷酶来评估 . 该化合物在预防糖基化、减少羰基生成和修饰硫醇方面显示出潜力 .

DNA 损伤保护

This compound 被发现具有强大的 DNA 损伤保护能力 . 据观察,在 pBR322 中添加 D-核糖和赖氨酸会增加 DNA 链的断裂 .

充血性心力衰竭和糖尿病管理

This compound 在充血性心力衰竭和糖尿病及其并发症方面具有潜在的临床应用 . 有人建议补充 D-核糖可能具有有益效果 .

ATP 恢复

据报道,this compound 在慢性犬模型中,在全局性心肌缺血后,对 ATP 恢复具有有益的长期影响 .

阿尔茨海默病治疗

作用机制

Target of Action

D-Ribose-3-D, also known as D-[3-2H]ribose or (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, primarily targets the cellular energy production system . It plays a crucial role in the production of adenosine triphosphate (ATP), a molecule that helps store and release energy . ATP also supports muscle contraction and the body’s nerve signals .

Mode of Action

D-Ribose-3-D interacts with its targets by facilitating and assisting in the synthesis of ATP . Instead, it ensures there’s enough original ATP synthesized for the mitochondria to recycle .

Biochemical Pathways

D-Ribose-3-D affects the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It contributes to ATP production through the nonoxidative phase of the PPP and also participates in nucleotide synthesis . D-Ribose-3-D is an essential component of the respiratory, skeletal, and nervous systems .

Pharmacokinetics

D-Ribose-3-D is absorbed rapidly with a mean Tmax ranging between 18 and 30 minutes . The area under the curve (AUC) and peak concentration (Cmax) increase more than proportionally with dose, indicating increased absorption and saturation of metabolism . With doubling the intravenous dose, AUC was significantly increased by threefold, while the clearance was decreased by 44% . The half-life was 1.7-fold longer at the higher dose .

Result of Action

The molecular and cellular effects of D-Ribose-3-D’s action include enhanced recovery in ATP levels . This leads to maintenance in exercise performance, as well as lower levels of perceived exertion and creatine kinase . D-Ribose-3-D supplementation may also efficiently target ‘hibernating’ myocardium and reduce cardiomyocyte loss of ATP attributed to ischemia in patients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-Ribose-3-D. For instance, diet and physical activity can affect the metabolism of D-Ribose-3-D . Additionally, certain medical conditions such as diabetes and cognitive dysfunction have been associated with elevated D-Ribose-3-D levels

生化分析

Biochemical Properties

D-Ribose-3-D plays a significant role in biochemical reactions. It is a crucial component of ribonucleotides, which are the building blocks of RNA . This means that D-Ribose-3-D interacts with a variety of enzymes, proteins, and other biomolecules involved in the synthesis and regulation of RNA. The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

The effects of D-Ribose-3-D on various types of cells and cellular processes are profound. As a key component of ribonucleotides, D-Ribose-3-D influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its presence or absence can significantly affect the overall functioning of a cell.

Dosage Effects in Animal Models

The effects of D-Ribose-3-D can vary with different dosages in animal models. For instance, a study showed that D-Ribose could cause cognitive impairment in rodents, and cognition deteriorated with increasing dose .

属性

IUPAC Name |

(3R,4R,5R)-4-deuteriooxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-YOLHSRPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@@H](COC([C@@H]1O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)